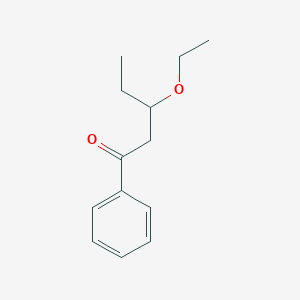
3-Ethoxy-1-phenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-phenylpentan-1-one: is an organic compound with the molecular formula C13H18O2 It is a ketone with an ethoxy group attached to the third carbon of a pentane chain, which is also bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-phenylpentan-1-one typically involves the reaction of 3-ethoxypropylmagnesium bromide with benzaldehyde, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethoxy-1-phenylpentan-1-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Ethoxy-1-phenylpentan-1-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and their derivatives.
Industry: In the industrial sector, this compound can be used in the manufacture of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-phenylpentan-1-one involves its interaction with various molecular targets, depending on its application. For instance, in pharmaceutical research, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
- 3-Methoxy-1-phenylpentan-1-one
- 3-Propoxy-1-phenylpentan-1-one
- 3-Butoxy-1-phenylpentan-1-one
Comparison: 3-Ethoxy-1-phenylpentan-1-one is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. For example, the ethoxy group can influence the compound’s reactivity and solubility, making it more suitable for certain applications in organic synthesis and pharmaceuticals .
Properties
CAS No. |
652146-08-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-ethoxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C13H18O2/c1-3-12(15-4-2)10-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
OWPJLUCYGFVCJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















